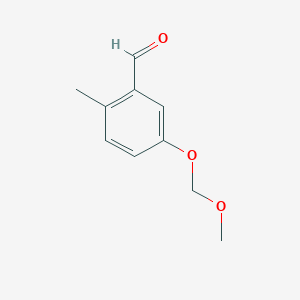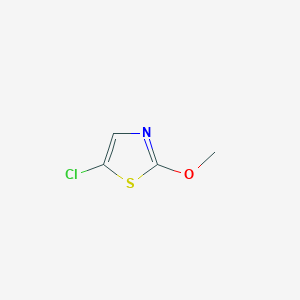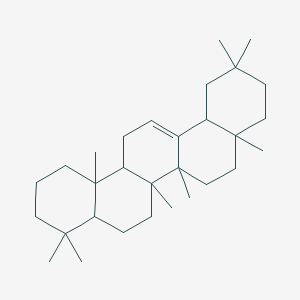
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane is a complex organic compound with the following structural formula:
CF3ICF2ICF3O2C
This compound belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. The presence of fluorine and iodine atoms makes it highly reactive and interesting for various applications.
Métodos De Preparación
Synthetic Routes:
Halogenation of Difluoromethyl Ketone:
Direct Synthesis from Trifluoromethyl Acetate:
Industrial Production:
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale production.
Análisis De Reacciones Químicas
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane participates in several reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of fluorine and iodine atoms.
Redox Reactions: The trifluoromethyl groups can be oxidized or reduced, leading to diverse products.
Ring-Opening Reactions: The dioxolane ring can open under specific conditions, yielding new functional groups.
Common reagents include nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., H2O2).
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for designing novel fluorinated compounds.
Biology and Medicine: Investigated for potential antiviral or antibacterial properties.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. the trifluoromethyl groups enhance lipophilicity and alter molecular interactions, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane stands out due to its unique combination of fluorine and iodine atoms. Similar compounds include other dioxolanes, but few possess this specific substitution pattern.
Propiedades
Número CAS |
137635-01-9 |
|---|---|
Fórmula molecular |
C5F8I2O2 |
Peso molecular |
497.85 g/mol |
Nombre IUPAC |
4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8I2O2/c6-2(7,8)1(3(9,10)11)16-4(12,14)5(13,15)17-1 |
Clave InChI |
MLMODTZUFADODX-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)I)(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)

![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)



![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)






![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)
